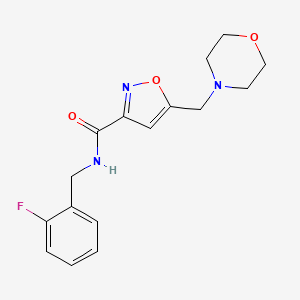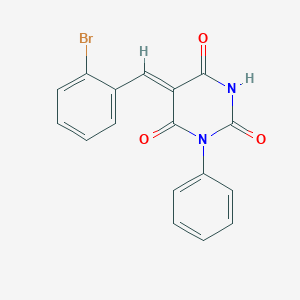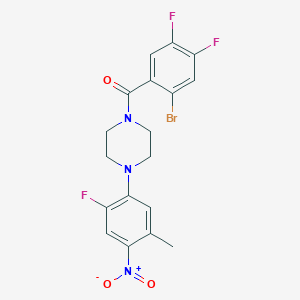
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. For example, as mentioned above, this compound has been shown to inhibit the activity of P-glycoprotein. Additionally, it has been shown to inhibit the activity of a protein called protein kinase C, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of certain chemotherapeutic drugs. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs in the liver, which could have implications for drug interactions and toxicity.
实验室实验的优点和局限性
One advantage of using 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments is its specificity for certain proteins and enzymes. By selectively inhibiting the activity of these targets, researchers can gain insights into their function and potential therapeutic applications. However, one limitation of using this compound is its potential for off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. One area of interest is its potential as a tool for studying drug interactions and toxicity. By inhibiting the activity of certain enzymes involved in drug metabolism, this compound could be used to investigate the effects of drug combinations and potential drug interactions. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
合成方法
The synthesis of 1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been described in the literature. The method involves the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting compound can be purified by a variety of methods, including column chromatography and recrystallization.
科学研究应用
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, this compound has been shown to inhibit the activity of a protein called P-glycoprotein, which is involved in the transport of drugs across cell membranes. By studying the effects of this compound on P-glycoprotein, researchers can gain insights into the mechanisms by which this protein functions.
属性
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3N3O3/c1-10-6-17(15(22)9-16(10)25(27)28)23-2-4-24(5-3-23)18(26)11-7-13(20)14(21)8-12(11)19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLWJTSTWPPXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

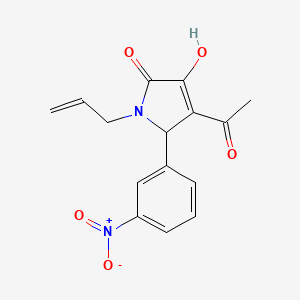
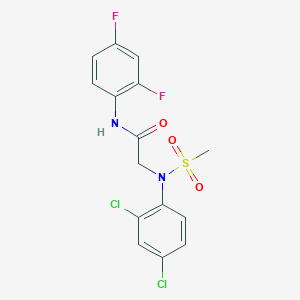

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
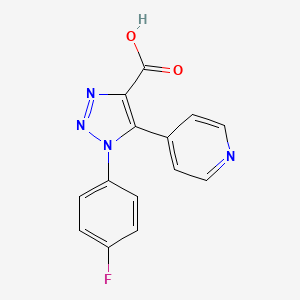
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
